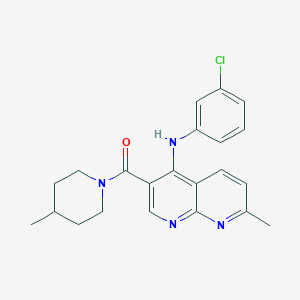

N-(3-chlorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

N-(3-chlorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative characterized by a bicyclic aromatic core substituted with a 3-chlorophenyl group, a methyl group at position 7, and a 4-methylpiperidine-1-carbonyl moiety at position 2. The 1,8-naphthyridine scaffold is notable for its electron-deficient aromatic system, which facilitates interactions with biological targets via hydrogen bonding and π-π stacking.

Properties

IUPAC Name |

[4-(3-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O/c1-14-8-10-27(11-9-14)22(28)19-13-24-21-18(7-6-15(2)25-21)20(19)26-17-5-3-4-16(23)12-17/h3-7,12-14H,8-11H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFJFVGZYXQNHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)Cl)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chlorobenzene derivatives.

Attachment of the Piperidine Moiety: The piperidine moiety can be attached through an amide coupling reaction using 4-methylpiperidine and a suitable coupling reagent like EDCI or DCC.

Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding naphthyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

Biology: The compound is used in biological assays to study its effects on cellular pathways and protein interactions.

Industrial Chemistry: It is explored for its potential use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Core Scaffold Variations

A. 1,8-Naphthyridine Derivatives vs. Quinoxaline Derivatives

- Target Compound : 1,8-Naphthyridine core (electron-deficient, planar bicyclic system).

- Quinoxaline Analog: 7-Methyl-3-(3-chlorophenyl)quinoxaline-2-carbonitrile-1,4-dioxide () features a quinoxaline core, which is also planar but contains two nitrogen atoms in adjacent positions. Quinoxalines are more rigid and may exhibit stronger π-π interactions but reduced solubility compared to 1,8-naphthyridines .

B. 1,8-Naphthyridine vs. Phthalimide Derivatives

- 3-Chloro-N-phenyl-phthalimide () contains a phthalimide core, a non-aromatic imide structure. This compound is primarily used in polymer synthesis, highlighting the 1,8-naphthyridine core’s superior relevance in medicinal chemistry due to its hydrogen-bonding capacity .

Substituent Modifications

A. Piperidine vs. Thiomorpholine Carbonyl Groups

- Target Compound : 4-Methylpiperidine-1-carbonyl group enhances lipophilicity (logP ~3.5 estimated) and introduces a methyl group for steric stabilization.

- Molecular weight = 424.5 g/mol . N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine (): Similar to but with 3,5-dimethoxyphenyl, which adds electron-donating groups, reducing electrophilicity compared to the 3-chlorophenyl group in the target compound .

B. Halogen-Substituted Phenyl Groups

- 3-Chlorophenyl (Target) : Electron-withdrawing Cl group improves metabolic stability and target affinity.

- 3-Fluorophenyl Analog : 3-(2-Ethylpiperidine-1-carbonyl)-N-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine () replaces Cl with F, reducing steric bulk but increasing electronegativity. Molecular weight = 392.5 g/mol (vs. ~420 for the target) .

- 4-Bromophenyl Quinoxaline: 7-Methyl-3-(4-bromophenyl)quinoxaline-2-carbonitrile-1,4-dioxide () shows heavier halogen substitution (Br vs. Cl), increasing molecular weight (MW = 334.0354 g/mol) and lipophilicity .

Functional Group Impact on Bioactivity

- Piperidine/Thiomorpholine Carbonyl : The 4-methylpiperidine in the target compound likely improves blood-brain barrier penetration compared to thiomorpholine derivatives, which may have higher solubility due to sulfur’s polarity .

- Chlorophenyl vs. Methoxyphenyl : The 3-chlorophenyl group in the target enhances electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites, whereas methoxyphenyl groups (–7) may engage in hydrogen bonding via oxygen atoms .

Structural and Property Comparison Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s 1,8-naphthyridine core is synthesized via POCl3-mediated reactions (), similar to analogs like 2c–2e, but requires precise control to install the 4-methylpiperidine group .

- Biological Relevance : Chlorophenyl-substituted naphthyridines (e.g., target compound) are prioritized in drug discovery over methoxy or bromo derivatives due to optimal balance of electronic effects and metabolic stability .

Biological Activity

N-(3-chlorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the naphthyridine core and the introduction of the chlorophenyl and piperidine moieties. Common reagents used in these reactions include:

- Starting Materials : 3-chlorophenyl amine, 7-methyl-1,8-naphthyridine, and 4-methylpiperidine.

- Reagents : Coupling agents (e.g., EDCI or DCC), catalysts (e.g., palladium on carbon).

- Conditions : Reflux in organic solvents such as dichloromethane or toluene, followed by purification through column chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects by modulating biochemical pathways through:

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in disease processes.

- Receptor Binding : The compound can bind to various receptors, influencing cellular signaling pathways.

Therapeutic Applications

Research indicates that this compound has potential applications in treating several conditions:

-

Anticancer Activity : Studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast Cancer) 15 Induction of apoptosis A549 (Lung Cancer) 20 Cell cycle arrest - Antimicrobial Properties : The compound has demonstrated activity against both gram-positive and gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes.

Case Studies

-

Study on Anticancer Effects :

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed under microscopy. -

Antimicrobial Efficacy :

In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating promising antibacterial properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(3-chlorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of 1,8-naphthyridine derivatives typically involves multi-step protocols. For example, hydrogenation with Pd/C under mild conditions (20°C, MeOH) can reduce azido groups to amines (e.g., 22% yield for a related compound) . Alternative methods include sonochemical synthesis, which accelerates reaction kinetics via ultrasonic irradiation, reducing reaction times compared to thermal methods . Key variables affecting yield include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (e.g., 80–100°C for POCl3-mediated reactions), and catalyst selection. Purification often involves column chromatography and crystallization .

Table 1: Comparative Synthesis Data

| Method | Yield (%) | Conditions | Key Reagents | Reference |

|---|---|---|---|---|

| Hydrogenation (Pd/C) | 22 | 20°C, MeOH, H₂ | Pd/C, MeOH | |

| Sonochemical synthesis | 67 | Ultrasonic irradiation, DMF | POCl3, morpholine | |

| Thermal condensation | 60–75 | Reflux, 12–24 hrs | 4-methylpiperidine |

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns and piperidine-carbonyl linkages. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1650–1680 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight, while melting point analysis assesses purity. For example, a related naphthyridine derivative exhibited a melting point >300°C, confirming thermal stability .

Table 2: Analytical Parameters

| Technique | Key Peaks/Data | Functional Group Confirmation | Reference |

|---|---|---|---|

| ¹H NMR (DMSO-d6) | δ 9.19 (s, aromatic H) | Chlorophenyl substitution | |

| IR (KBr) | 1686 cm⁻¹ (C=O keto) | Carbonyl groups | |

| HRMS | m/z 423 (M⁺) | Molecular formula validation |

Advanced Research Questions

Q. How can computational methods (e.g., in silico studies) predict the biological activity of this compound, and what structural modifications enhance target binding?

- Methodological Answer : Molecular docking and density functional theory (DFT) calculations can model interactions with biological targets (e.g., enzymes or receptors). For example, substituting the 4-methylpiperidine group with bulkier moieties may improve hydrophobic interactions in binding pockets . Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP and polar surface area can prioritize derivatives for synthesis.

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data across studies?

- Methodological Answer : Systematic replication under controlled conditions is essential. For instance, discrepancies in azide-to-amine reduction yields (e.g., 22% in vs. 67% in ) may arise from catalyst loading or hydrogen pressure variations. Cross-validation using orthogonal techniques (e.g., HPLC purity checks alongside NMR) ensures data reliability. Peer-reviewed spectral databases (not commercial platforms) should be referenced to confirm peak assignments .

Q. What experimental strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer : Salt formation (e.g., hydrochloride salts) or co-solvent systems (PEG-400/water) can enhance aqueous solubility. Prodrug approaches, such as esterification of the carbonyl group, may improve membrane permeability. Pharmacokinetic profiling (e.g., Caco-2 cell assays) should guide formulation design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.